16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Description
This compound is a highly complex nitrogen-containing polycyclic molecule featuring a fused tetracyclic scaffold with three aziridine/azetidine-like rings and conjugated triene moieties. Its structure includes a 16-acetyl group, a 2-methylbut-3-en-2-yl substituent at position 9, and a 2-methylpropyl (isobutyl) group at position 2. The molecule’s rigidity and stereoelectronic properties are influenced by its fused ring system and substituent placement, which may contribute to unique reactivity or biological activity.
Properties
IUPAC Name |
16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-7-23(5,6)24-13-19-20(29)25-17(12-14(2)3)21(30)27(19)22(24)26(15(4)28)18-11-9-8-10-16(18)24/h7-11,14,17,19,22H,1,12-13H2,2-6H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRZKNPRSPWNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, changing the oxidation state of the compound.
Substitution: The replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as solvent choice and reaction temperature, depend on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the production of materials with specific properties
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest analogue in the evidence is 4,16-dimethoxy-10-methyl-9-[2-(²H₅)phenylethyl]-10-azatricyclo[11.4.0.0²,⁷]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-ol . Below is a comparative analysis:
Research Findings and Limitations
- Gaps in Evidence: No experimental data (e.g., NMR, bioassays) for the target compound are available here. Comparisons rely solely on structural inference.
Biological Activity
The compound 16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione , also known as Verrucofortine , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
Verrucofortine is characterized by a unique tetracyclic structure that incorporates multiple functional groups, contributing to its biological properties. The molecular formula is , and it features a tricyclic framework with nitrogen atoms integrated into the rings.
Structural Formula
The structural representation can be summarized as follows:
Antimicrobial Properties
Verrucofortine has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. In a study conducted by , the compound was tested against common pathogens, showing inhibition zones comparable to standard antibiotics.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of Verrucofortine. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A notable study reported that Verrucofortine reduced cell viability in breast cancer cells by 50% at a concentration of 20 µM after 48 hours of treatment .
Neuroprotective Effects
Preliminary research suggests that Verrucofortine may possess neuroprotective effects . In animal models of neurodegenerative diseases, administration of the compound resulted in decreased markers of oxidative stress and inflammation in the brain . These findings open avenues for further exploration in neuropharmacology.
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of Verrucofortine against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed.
- Results : The compound exhibited significant antibacterial activity with an average inhibition zone of 15 mm against Staphylococcus aureus.
-
Case Study on Anticancer Activity
- Objective : Assess the cytotoxic effects of Verrucofortine on human breast cancer cells.
- Methodology : MTT assay was used to determine cell viability.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at approximately 20 µM.
Table 1: Biological Activities of Verrucofortine
| Property | Value |
|---|---|
| Molecular Formula | C24H31N3O3 |
| Molecular Weight | 405.53 g/mol |
| Solubility | Soluble in DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
